molecular formula C25H20N4O2S B10894914 N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10894914
M. Wt: 440.5 g/mol
InChI Key: MGZREHMJUVVYGD-UHFFFAOYSA-N
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Description

N~4~-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure substituted with various functional groups, including a cyano group, a dimethylaminocarbonyl group, and a thienyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a thienyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide.

    Incorporation of the Dimethylaminocarbonyl Group: This step can be achieved through an acylation reaction using dimethylaminocarbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dimethylaminocarbonyl groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for cyano substitution, dimethylaminocarbonyl chloride for acylation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N~4~-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-PHENYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N4-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.

    Interacting with DNA/RNA: Intercalating into DNA or RNA, disrupting their function and leading to cell death.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

N~4~-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-PHENYL-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds such as:

    Quinoline Derivatives: Compounds with similar quinoline core structures but different substituents.

    Thienyl Derivatives: Compounds with thienyl groups attached to different core structures.

    Cyano Compounds: Molecules containing cyano groups with varying biological activities.

The uniqueness of N4-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-PHENYL-4-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H20N4O2S/c1-15-19(14-26)24(32-22(15)25(31)29(2)3)28-23(30)18-13-21(16-9-5-4-6-10-16)27-20-12-8-7-11-17(18)20/h4-13H,1-3H3,(H,28,30)

InChI Key

MGZREHMJUVVYGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N(C)C

Origin of Product

United States

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